S-[(4-Ethenylphenyl)methyl] ethanethioate
Description
Structure
3D Structure
Properties
CAS No. |
67030-86-8 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
S-[(4-ethenylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C11H12OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h3-7H,1,8H2,2H3 |
InChI Key |
WRDHFWUNTCUDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Protocol
In a representative procedure, potassium hydroxide (8.50 g, 152 mmol) is dissolved in methanol (100 mL) and heated to 60°C. Thioacetic acid (9.72 mL, 138 mmol) is added dropwise, followed by the gradual addition of 4-vinylbenzyl chloride (18.5 mL, 131 mmol). The mixture is refluxed for 2 hours, after which it is cooled, filtered, and concentrated. Purification via silica column chromatography (n-heptane/ethyl acetate, 90:10) yields the product as a colorless liquid (14.1 g, 56%).
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Reagents | 4-Vinylbenzyl chloride, thioacetic acid, KOH |
| Solvent | Methanol |
| Temperature | Reflux (60°C) |
| Reaction Time | 2 hours |
| Purification | Silica column chromatography |
| Yield | 56% |
Mechanistic Insights
The reaction proceeds via deprotonation of thioacetic acid by KOH, generating a thioacetate anion (CH₃C(O)S⁻). This nucleophile attacks the electrophilic carbon of 4-vinylbenzyl chloride in an SN2 mechanism, displacing the chloride ion and forming the thioester bond. The vinyl group remains intact under these conditions, preserving its utility for subsequent polymerization or conjugation reactions.
Alternative Pathways and Comparative Analysis
While the nucleophilic substitution method dominates literature, alternative routes have been explored:
Limitations of Direct Esterification
Direct esterification between 4-vinylbenzyl alcohol and thioacetic acid is hindered by the poor leaving group ability of hydroxide. Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) may facilitate this route, but such methods risk side reactions with the vinyl group.
Optimization of Reaction Efficiency
Solvent and Base Selection
Methanol is preferred for its ability to dissolve both ionic (KOH) and organic components. Alternative solvents like ethanol or acetone reduce yields due to competitive nucleophilic attack by the solvent. Potassium hydroxide outperforms weaker bases (e.g., NaHCO₃) in generating the thioacetate anion.
Stoichiometric Considerations
A slight excess of thioacetic acid (1.06 eq relative to 4-vinylbenzyl chloride) ensures complete conversion, minimizing unreacted benzyl chloride. Higher excesses complicate purification without improving yields.
Purification Challenges
Silica chromatography effectively removes byproducts like potassium chloride and unreacted starting materials. Gradient elution (90:10 to 85:15 n-heptane/ethyl acetate) resolves the product (Rf ≈ 0.3) from residual thioacetic acid (Rf ≈ 0.1).
Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃): δ 7.33–7.22 (m, 4H, ArH), 6.68 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH), 5.72 (dd, J = 17.6, 1.2 Hz, 1H, CH₂=CH), 5.23 (dd, J = 10.9, 1.2 Hz, 1H, CH₂=CH), 4.11 (s, 2H, SCH₂), 2.35 (s, 3H, COCH₃).
13C NMR (100 MHz, CDCl₃): δ 195.3 (C=O), 137.3 (ArC), 136.8 (CH₂=CH), 129.2 (ArCH), 126.6 (ArCH), 118.8 (CH₂=CH), 34.5 (SCH₂), 28.0 (COCH₃).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows ≥95% purity post-purification. Residual solvents (methanol, ethyl acetate) are below 0.1% as verified by gas chromatography.
Applications in Polymer Chemistry
This compound serves as a key monomer in controlled radical polymerization. For example, copolymerization with styrene (1:10 molar ratio) using AIBN initiators produces well-defined single-chain nanoparticles. The thioester group enables post-polymerization modifications via aminolysis or thiol-exchange reactions .
Chemical Reactions Analysis
Types of Reactions: S-(4-vinylbenzyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Recent studies have highlighted the potential biological activities of S-[(4-Ethenylphenyl)methyl] ethanethioate, particularly in pharmacology:
Key Biological Activities
- Anti-inflammatory Effects : Research indicates that this compound may act as an antagonist for leukotriene D4 (LTD4), which plays a significant role in inflammatory responses. A study demonstrated its efficacy in reducing inflammatory markers in bronchial tissues of animal models associated with asthma .
- Cytotoxicity : Preliminary findings suggest cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound induces apoptosis through caspase pathway activation, indicating its potential as a chemotherapeutic agent .
- Neuroprotective Properties : Investigations into its neuroprotective effects have shown that it can mitigate oxidative stress-induced damage in neuronal cells, suggesting applications in treating neurodegenerative diseases .
Data Tables
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces inflammatory markers in asthma models |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
| Neuroprotection | Mitigates oxidative stress in neuronal cells |
Case Studies
-
Anti-inflammatory Study :
- A study conducted on animal models demonstrated that this compound significantly reduced bronchial inflammation markers associated with asthma, supporting its potential therapeutic use in respiratory conditions.
-
Cytotoxicity Assessment :
- In vitro assays on various cancer cell lines showed that this compound induces apoptosis via caspase pathways. This finding suggests further exploration into its use as a chemotherapeutic agent.
-
Neuroprotective Research :
- Research exploring neuroprotective effects indicated that this compound could reduce oxidative stress-induced neuronal damage, highlighting its potential application in neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of S-(4-vinylbenzyl) ethanethioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The vinyl group allows for polymerization and cross-linking reactions, while the thioester group can participate in nucleophilic substitution and reduction reactions. These properties make it a versatile compound in chemical synthesis and industrial applications .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) increase polarity and modify electronic properties, making these derivatives suitable for optoelectronic applications .
- Bulkier substituents (e.g., 3,4-dichlorophenyl in Compound 41) reduce solubility but enhance biological activity in antimicrobial agents .
Key Observations :
Biological Activity
S-[(4-Ethenylphenyl)methyl] ethanethioate, a compound with the molecular formula CHOS, has garnered interest in recent years for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHOS
- Molecular Weight : 200.28 g/mol
- CAS Number : 23025313
This compound exhibits various biological activities primarily through its interaction with cellular pathways. Some key mechanisms include:
- Inhibition of Leukotriene D4 (LTD4) : This compound has been studied as a potential antagonist for LTD4, which plays a significant role in inflammatory responses and conditions such as asthma and allergic reactions .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Anti-inflammatory Effects :
A study investigated the effects of this compound on bronchial tissues in animal models. The results indicated a significant reduction in inflammatory markers associated with asthma, supporting its use in treating respiratory conditions . -
Cytotoxicity Assessment :
In vitro assays conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent . -
Neuroprotective Properties :
Research exploring the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced damage in neuronal cells, highlighting its potential application in neurodegenerative diseases .
Research Findings
Recent findings have expanded the understanding of this compound's biological activity:
- Metabolomic Studies : Integrative analyses have shown that this compound can influence metabolic pathways related to inflammation and cancer progression, indicating a multifaceted mechanism of action .
- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better understand its therapeutic potential and safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for S-[(4-Ethenylphenyl)methyl] ethanethioate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Sonogashira cross-coupling reactions between 2,3-dibromonorbornadiene (NBD) and S-(4-ethynylphenyl)ethanethioate derivatives. For example, coupling with compound (4) under classical conditions yields NBD-1 (50% yield), while subsequent treatment with boron tribromide and acetyl chloride produces thioacetate-substituted NBD-2 (20% yield) . Variations in catalysts (e.g., palladium) and solvent systems significantly impact degradation risks and yield optimization.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs NMR spectroscopy , HPLC (e.g., Chiralcel OD-H for enantiomeric excess analysis ), and mass spectrometry . For instance, enantiomeric excess (93% ee) was confirmed via HPLC retention times (11.6–16.5 min) under specific solvent conditions (n-hexane/2-propanol = 70:30) .
Advanced Research Questions
Q. What computational and experimental approaches resolve contradictions in binding affinity predictions for this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina with 5-LOX, PDB: 3O8Y) predicts binding free energies (-3.5 to -6.49 kcal/mol) for derivatives, but experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical. Discrepancies arise from docking’s reliance on static models versus dynamic protein-ligand interactions in vitro .
Q. How do sulfur-containing substituents in this compound influence electronic properties in supramolecular materials?
- Methodological Answer : The thioacetate group enables radical end-fusion in ferroelectric materials. For example, Sonogashira coupling with 3,5-dichlorophthalonitrile yields phthalocyanines with enhanced charge-transfer properties. X-ray crystallography and UV/Vis spectroscopy (λmax ~255 nm) confirm electronic modifications .
Q. What analytical challenges arise in quantifying enantiomeric purity of chiral derivatives, and how are they addressed?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralcel OD-H) resolves enantiomers under optimized mobile phases. For this compound derivatives, baseline separation requires strict control of flow rates (0.8 mL/min) and solvent ratios (n-hexane/2-propanol) to minimize co-elution .
Data Contradiction Analysis
Q. Why do computational docking results for 5-LOX inhibition differ from in vitro enzyme assays?
- Key Factors :
- Static vs. Dynamic Models : Docking assumes rigid protein structures, whereas 5-LOX undergoes conformational changes during catalysis .
- Solvent Effects : Hydrophobic interactions dominate in silico, but aqueous environments in vitro alter hydrogen-bonding networks.
- Validation Strategy : Combine molecular dynamics simulations (100+ ns trajectories) with enzyme inhibition assays (IC50 measurements) to reconcile discrepancies .
Applications in Materials Science
Q. How is this compound utilized in molecular wire fabrication?
- Methodological Answer : The ethynylphenyl group enables covalent anchoring to gold surfaces via thiol-gold interactions . Self-assembled monolayers (SAMs) are characterized by scanning tunneling microscopy (STM) and cyclic voltammetry to assess conductivity and stability .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
